1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate involves several steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 1-carboxy-3-phenylpropylamine.
Coupling Reaction: This intermediate is then coupled with 2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid under specific reaction conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include ACE and various receptors involved in the RAAS pathway .
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: Another ACE inhibitor with a similar mechanism of action.
Quinaprilat: Also an ACE inhibitor, used in the treatment of hypertension.
Uniqueness
1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other ACE inhibitors . Its unique structure allows for better binding affinity and specificity towards ACE, making it a potent therapeutic agent .
Properties
Molecular Formula |
C22H32N2O6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2 |
InChI Key |
RCVUTQVXMHPLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O |
Origin of Product |
United States |
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